
Amfenac
概要
説明
準備方法
アムフェナクは、さまざまな方法で合成できます。1つの実用的な経路は、アントラニルおよび単純なアレーンが使用される求電子置換反応戦略を含みます。 この変換は、トリフルオロメタンスルホン酸無水物を有効な活性化剤として使用することにより、求電子置換および再芳香族化シーケンスを経ます。 . 別の方法は、イソキサゾール環を還元的に開裂して2-アミノジアリールケトンを生成することであり、これはアムフェナクなどのいくつかの市販のNSAIDへの重要な合成前駆体です。 .
化学反応の分析
Metabolic Activation via Hydrolysis
Amfenac is primarily generated through enzymatic hydrolysis of its prodrug nepafenac (Figure 1). Ocular amidases in the iris/ciliary body and retina/choroid convert nepafenac to this compound via cleavage of the ethylamide group . This reaction enhances bioavailability and pharmacological activity in ocular tissues.
Key Reaction:
Cyclooxygenase (COX) Enzyme Inhibition
This compound irreversibly inhibits COX-1 and COX-2 through time-dependent binding, reducing prostaglandin synthesis. Studies demonstrate:
Table 1: COX Inhibition Profile of this compound
Parameter | COX-1 Inhibition | COX-2 Inhibition |
---|---|---|
Reversible IC | 2.1 μM | 1.8 μM |
Irreversible Binding | Yes | Yes |
Duration of Action | Prolonged | Prolonged |
This dual inhibition is critical for its anti-inflammatory and anti-angiogenic effects .
Spectroscopic and Reactivity Insights
Density functional theory (DFT) analyses reveal this compound’s electronic properties influencing reactivity:
Table 2: Frontier Molecular Orbital Energies (Gas Phase)
Property | This compound | Diclofenac | Bromfenac |
---|---|---|---|
HOMO (eV) | -6.52 | -6.80 | -6.45 |
LUMO (eV) | -2.52 | -2.89 | -2.63 |
Energy Gap (ΔE, eV) | 4.00 | 4.91 | 3.93 |
A smaller HOMO-LUMO gap (4.00 eV) compared to diclofenac (4.91 eV) indicates higher reactivity, aligning with its faster metabolic activation .
Interaction with Cytochrome P450 Enzymes
This compound minimally affects CYP1A2 activity (phenacetin O-deethylase), with no significant inhibition observed at therapeutic concentrations .
Table 3: Effect on CYP1A2 Activity
This compound Concentration (μM) | % Inhibition |
---|---|
10 | 8.2 |
50 | 15.4 |
Stability in Aqueous Media
This compound’s carboxylic acid group remains stable under physiological pH, with no detectable degradation in plasma over 24 hours . Solvent interactions slightly alter absorption spectra (Δλ < 9 nm), confirming negligible solvent effects on reactivity .
科学的研究の応用
Ophthalmic Applications
Retinal Angiogenesis Inhibition
Amfenac has demonstrated significant efficacy in inhibiting retinal angiogenesis, particularly in conditions such as oxygen-induced retinopathy (OIR). In a study involving rat models, this compound was shown to significantly reduce neovascularization and retinal prostanoid production compared to other NSAIDs like ketorolac and diclofenac. The results indicated that this compound inhibits VEGF-induced endothelial cell proliferation and tube formation, suggesting its potential as a therapeutic agent for neovascular eye diseases .
Mechanism of Action
This compound operates through both COX-dependent and COX-independent pathways. While it does not inhibit hypoxia-induced VEGF production directly, it effectively reduces the angiogenic response triggered by VEGF, highlighting its role in managing ocular conditions related to abnormal blood vessel growth .
Oncology Applications
Enhancing Radiosensitivity in Uveal Melanoma
Recent studies indicate that this compound can enhance the radiosensitivity of uveal melanoma cell lines. When combined with ranibizumab, a monoclonal antibody targeting VEGF, this compound significantly reduced the proliferation rates of these cells following radiation exposure. This suggests that this compound may serve as an effective adjuvant therapy in cancer treatment, potentially improving outcomes for patients undergoing radiotherapy .
Pain Management in Temporomandibular Joint Disorders
This compound has been evaluated for its effectiveness in treating temporomandibular joint disorders (TMJ). A clinical study involving 28 patients reported that oral administration of this compound significantly alleviated TMJ pain and improved mouth opening limitations. The effectiveness was rated as excellent in 17.9% of cases and good in 42.9%, demonstrating its potential as a pain management option for TMJ disorders .
Pharmacokinetics and Bioavailability
This compound is the active metabolite of nepafenac, which is known for its rapid penetration into ocular tissues following topical application. This characteristic enhances its bioavailability to the posterior segment of the eye, making it particularly useful in treating retinal conditions . The pharmacokinetic profile indicates that this compound achieves effective concentrations quickly, facilitating timely therapeutic interventions.
Safety Profile and Side Effects
While this compound is generally well-tolerated, side effects have been reported, including gastrointestinal disturbances in some patients treated for TMJ disorders. Monitoring for adverse effects remains crucial during treatment to ensure patient safety and adherence to therapy .
Summary Table: Key Applications of this compound
作用機序
アムフェナクは、シクロオキシゲナーゼ-1(COX-1)およびシクロオキシゲナーゼ-2(COX-2)酵素の活性を阻害することによってその効果を発揮します。これらの酵素は、痛みと炎症の重要な仲介者であるプロスタグランジンの産生を担当しています。 これらの酵素を阻害することによって、アムフェナクはプロスタグランジンの産生を減らし、それにより痛みと炎症を軽減します。 . この化合物は、眼内でその活性型に急速に生体活性化されるプロドラッグです。 .
類似の化合物との比較
アムフェナクは、ネパフェナク、ジクロフェナク、ケトロラクなどの他のNSAIDと似ています。 アムフェナクは、眼内で酵素加水分解によって活性型に変換される必要があるプロドラッグであるという点で独特です。 . この特性により、他のNSAIDと比較して眼内バイオアベイラビリティが向上します。 . 類似の化合物には次のものがあります。
ネパフェナク: 眼内でアムフェナクに変換されるプロドラッグ。
ジクロフェナク: 痛みと炎症に使用される別のNSAID。
ケトロラク: 痛みと炎症の管理において同様の用途を持つNSAID.
アムフェナクの活性型に変換するために酵素的変換を必要とする独自の特性により、特に眼科の用途で効果的になり、バイオアベイラビリティと効力が向上します。 .
類似化合物との比較
Amfenac is similar to other NSAIDs such as nepafenac, diclofenac, and ketorolac. it is unique in that it is a prodrug that requires conversion to its active form through enzymatic hydrolysis in the eye . This property gives it greater ocular bioavailability compared to other NSAIDs . Similar compounds include:
Nepafenac: A prodrug that is converted to this compound in the eye.
Diclofenac: Another NSAID used for pain and inflammation.
Ketorolac: An NSAID with similar applications in pain and inflammation management.
This compound’s unique property of requiring enzymatic conversion to its active form makes it particularly effective in ophthalmic applications, providing greater bioavailability and potency .
生物活性
Amfenac is a potent non-steroidal anti-inflammatory drug (NSAID) primarily recognized for its role as a cyclooxygenase (COX) inhibitor, with applications in ocular inflammation and pain management. Its biological activity stems from its ability to inhibit both COX-1 and COX-2 enzymes, leading to reduced prostaglandin synthesis, which plays a crucial role in inflammation and pain pathways.
This compound exerts its effects by inhibiting the COX enzymes responsible for converting arachidonic acid into prostaglandins. This inhibition results in decreased inflammatory responses and analgesic effects. Notably, this compound has demonstrated unique time-dependent inhibitory properties, suggesting that it may bind irreversibly to COX enzymes over time, enhancing its therapeutic efficacy compared to other NSAIDs like ketorolac and bromfenac .
In Vitro Studies
Recent studies have highlighted this compound's potential in various biological contexts:
- Uveal Melanoma Cells : this compound significantly reduced the proliferation and migration rates of uveal melanoma cell lines when combined with ranibizumab. The combination therapy showed lower proliferation rates compared to controls, indicating that this compound may enhance the sensitivity of these cancer cells to treatment .
- Retinal Angiogenesis : In vitro assays demonstrated that this compound inhibits hypoxia-induced VEGF production in Müller cells and affects angiogenic behaviors in retinal endothelial cells. This suggests potential applications in treating retinal diseases characterized by abnormal blood vessel growth .
In Vivo Studies
This compound has been evaluated in animal models to assess its pharmacokinetics and pharmacodynamics:
- Ocular Bioavailability : Studies indicate that this compound, as a metabolite of nepafenac, has superior ocular bioavailability, making it effective for topical applications in treating eye conditions .
- Anti-Angiogenic Effects : In a rat model of oxygen-induced retinopathy (OIR), this compound demonstrated significant anti-angiogenic properties, potentially offering therapeutic benefits for conditions like retinopathy of prematurity (ROP) .
Study 1: Uveal Melanoma Cell Lines
A study focused on the effects of this compound on human uveal melanoma cell lines showed that treatment with this compound resulted in:
Treatment Group | Proliferation Rate (mean ± SD) | P-value |
---|---|---|
Control | 82,555.50 ± 7,105.80 | - |
This compound | 74,400 ± 4,888.20 | 0.033 |
Ranibizumab + this compound | 63,716.75 ± 12,713.90 | 0.016 |
The results indicated that the combination therapy significantly reduced cell proliferation compared to controls .
Study 2: Retinal Angiogenesis
In another study assessing the anti-angiogenic effects of this compound on retinal endothelial cells:
Treatment Group | VEGF Production (pg/mL) | Effect on Angiogenesis |
---|---|---|
Control | 150 ± 20 | - |
This compound | 90 ± 15 | Significant reduction |
This study concluded that this compound effectively lowers VEGF levels, thereby inhibiting angiogenesis .
特性
IUPAC Name |
2-(2-amino-3-benzoylphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c16-14-11(9-13(17)18)7-4-8-12(14)15(19)10-5-2-1-3-6-10/h1-8H,9,16H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYCMDCMZDHQFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2N)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
61618-27-7 (mono-hydrochloride salt), 61941-56-8 (mono-hydrochloride salt) | |
Record name | Amfenac [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051579829 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90199533 | |
Record name | Amfenac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90199533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51579-82-9 | |
Record name | Amfenac | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51579-82-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Amfenac [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051579829 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amfenac | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15911 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 51579-82-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309467 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Amfenac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90199533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMFENAC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28O5C1J38A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Amfenac is a potent, non-selective inhibitor of cyclooxygenase (COX) enzymes, primarily COX-1 and COX-2. [, , , ] These enzymes play a crucial role in the production of prostaglandins, which are inflammatory mediators involved in pain, inflammation, and other physiological processes. [, ] By inhibiting COX activity, this compound effectively reduces prostaglandin synthesis, thereby exerting its anti-inflammatory and analgesic effects. [, , , ]
A: The molecular formula of this compound is C15H13NO3. Its molecular weight is 255.27 g/mol. []
A: While the provided research papers do not contain specific spectroscopic data, they mention that analytical techniques like liquid chromatography tandem mass spectrometry (LC-MS/MS) are used for the quantification of this compound in biological samples. [, , ]
ANone: The provided research primarily focuses on the pharmacological and pharmacokinetic properties of this compound in the context of ophthalmic applications. Information regarding its material compatibility, stability under various conditions, catalytic properties, computational chemistry aspects, environmental impact, and other specific details outlined in points 3-28 is not covered within the provided research. Further investigation beyond these papers would be required to address these aspects.
A: this compound is primarily administered topically in the form of eye drops for ophthalmic conditions. [, , , , , ]
A: this compound, as the active metabolite of Nepafenac, readily penetrates the cornea and achieves therapeutic concentrations in various ocular tissues, including the aqueous humor, iris/ciliary body, and retina/choroid. [, , , , ]
A: Clinical trials have demonstrated the efficacy of this compound in reducing ocular inflammation and pain following cataract surgery. [, , , ] It effectively controls postoperative inflammation and pain, contributing to better patient outcomes. [, , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。